Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)-
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Overview
Description
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is a heterocyclic compound featuring an oxazole ring substituted with two phenyl groups at positions 4 and 5, and a pyrrolidinylmethyl group at position 2. This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. For instance, the preparation of oxazolines, which can be oxidized to oxazoles, is achieved using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient conversion of oxazolines to oxazoles without the issues associated with batch synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic aromatic substitution at the C5 position, facilitated by electron-donating groups.
Nucleophilic Aromatic Substitution: Occurs with leaving groups at the C2 position.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Electrophilic reagents in the presence of electron-donating groups.
Nucleophilic Substitution: Nucleophiles in the presence of suitable leaving groups.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and obesity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
Oxazole, 4,5-diphenyl-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidinylmethyl group at position 2 enhances its interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
33161-84-1 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-(pyrrolidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-3-9-16(10-4-1)19-20(17-11-5-2-6-12-17)23-18(21-19)15-22-13-7-8-14-22/h1-6,9-12H,7-8,13-15H2 |
InChI Key |
RYLAISNDFIIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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